2H-benzimidazol-2-one, 5-amino-1,3-dihydro-1,3-dimethyl-, dihydrochloride
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Overview
Description
2H-benzimidazol-2-one, 5-amino-1,3-dihydro-1,3-dimethyl-, dihydrochloride is a chemical compound with the molecular formula C9H12N4O·2HCl. This compound is a derivative of benzimidazole, a bicyclic compound that contains fused benzene and imidazole rings. Benzimidazole derivatives are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-benzimidazol-2-one, 5-amino-1,3-dihydro-1,3-dimethyl-, dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-dimethyl-2H-benzimidazol-2-one.
Amination: The introduction of the amino group at the 5-position is achieved through a nitration reaction followed by reduction. The nitration of 1,3-dimethyl-2H-benzimidazol-2-one is carried out using a mixture of nitric acid and sulfuric acid to yield the nitro derivative.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the benzimidazole ring. Reducing agents like lithium aluminum hydride are commonly used.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are used in these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Products include nitroso and nitro derivatives.
Reduction: Products include reduced benzimidazole derivatives.
Substitution: Products include various substituted benzimidazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2H-benzimidazol-2-one, 5-amino-1,3-dihydro-1,3-dimethyl-, dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to inhibit various enzymes, making them valuable tools in the study of biochemical pathways and the development of new therapeutic agents.
Medicine
In medicine, benzimidazole derivatives, including this compound, are investigated for their potential as antiviral, antifungal, and anticancer agents. Their ability to interact with biological targets such as DNA, proteins, and enzymes makes them promising candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2H-benzimidazol-2-one, 5-amino-1,3-dihydro-1,3-dimethyl-, dihydrochloride involves its interaction with specific molecular targets. The amino group at the 5-position allows it to form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The benzimidazole ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2H-benzimidazol-2-one, 5-amino-1,3-dihydro-: This compound lacks the dimethyl groups at the 1 and 3 positions.
2H-benzimidazol-2-one, 5-nitro-1,3-dihydro-1,3-dimethyl-: This compound has a nitro group instead of an amino group at the 5-position.
2H-benzimidazol-2-one, 5-chloro-1,3-dihydro-1,3-dimethyl-: This compound has a chloro group at the 5-position.
Uniqueness
The presence of both the amino group and the dimethyl groups in 2H-benzimidazol-2-one, 5-amino-1,3-dihydro-1,3-dimethyl-, dihydrochloride provides unique chemical properties. The amino group enhances its reactivity and potential for hydrogen bonding, while the dimethyl groups increase its lipophilicity and stability. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-amino-1,3-dimethylbenzimidazol-2-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O.2ClH/c1-11-7-4-3-6(10)5-8(7)12(2)9(11)13;;/h3-5H,10H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRNBTSTFMFSGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N(C1=O)C.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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